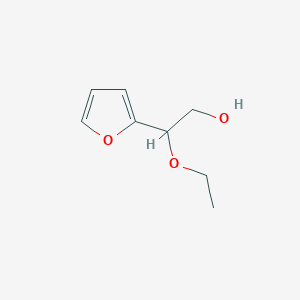

2-Ethoxy-2-(furan-2-yl)ethanol

Description

2-Ethoxy-2-(furan-2-yl)ethanol (CAS: Not explicitly listed; structurally identified in ) is a heterocyclic alcohol featuring a furan ring substituted with an ethoxy and a hydroxymethyl group. It is primarily documented in the context of food chemistry, specifically in traditional Msalais wine, where it contributes to caramel and baked odors during grape juice concentration . Its structure combines the aromatic furan moiety with hydrophilic ethoxy and hydroxyl groups, enabling solubility in polar solvents like ethanol and water.

Properties

IUPAC Name |

2-ethoxy-2-(furan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-10-8(6-9)7-4-3-5-11-7/h3-5,8-9H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHBDXXCZAZLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CO)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-(furan-2-yl)ethanol can be achieved through several methods. One common approach involves the reaction of furan-2-carboxaldehyde with ethyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require an acid catalyst to facilitate the formation of the desired product.

Another method involves the use of phosphorylated derivatives of halomethylfuroic acid esters with thioglycolic acid ester in the presence of bases. This method allows for the synthesis of mono- and bisphosphorylated esters of 2-ethoxy-2-oxoethylthio derivatives of furoic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-(furan-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid or furan-2-carboxaldehyde.

Reduction: this compound can be reduced to 2-ethoxy-2-(furan-2-yl)ethane.

Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-2-(furan-2-yl)ethanol has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-(furan-2-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethoxy group can also affect the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Their Properties

The following compounds share structural similarities with 2-Ethoxy-2-(furan-2-yl)ethanol, differing in substituents or functional groups:

Antimicrobial Activity

- Pyrazoline Derivatives (e.g., 4-(5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)aniline): Exhibit moderate to good activity against Staphylococcus aureus and Candida albicans (MIC values: 32–64 µg/mL) due to the furan ring’s electron-rich π-system enhancing membrane disruption .

Physicochemical Behavior

- This compound: Polar substituents (ethoxy, hydroxyl) confer water solubility, making it distinct from purely hydrophobic furans (e.g., 2-methylbenzo-furan in ).

- 2-Amino-2-(furan-2-yl)ethanol: The amino group increases basicity (pKa ~9–10), enabling salt formation and enhanced bioavailability compared to ethoxy analogues .

Critical Analysis of Key Differences

| Parameter | This compound | 2-Amino-2-(furan-2-yl)ethanol | 2-(2-Methoxyethoxy)ethanol |

|---|---|---|---|

| Reactivity | Moderate (hydroxyl/ethoxy) | High (nucleophilic amino group) | Low (inert methoxy chain) |

| Bioactivity | Flavorant (non-toxic) | Antimicrobial/anticancer potential | Industrial solvent (low toxicity) |

| Synthetic Complexity | Moderate (condensation reactions) | High (requires amine protection) | Low (simple etherification) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.